molecular formula C11H14ClF2N3S B12228188 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12228188
M. Wt: 293.76 g/mol
InChI Key: QVRJOBHRMZBIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine features a fluorinated pyrazole core (5-fluoro-1,3-dimethyl substitution) linked via a methanamine bridge to a 5-fluoro-2-thienylmethyl group. This structure combines electron-withdrawing fluorine atoms and heterocyclic moieties, which may enhance binding specificity in receptor interactions or modulate physicochemical properties such as solubility and metabolic stability.

Properties

Molecular Formula

C11H14ClF2N3S

Molecular Weight

293.76 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H13F2N3S.ClH/c1-7-9(11(13)16(2)15-7)6-14-5-8-3-4-10(12)17-8;/h3-4,14H,5-6H2,1-2H3;1H

InChI Key

QVRJOBHRMZBIPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CC=C(S2)F)F)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of fluorine atoms and the thienyl group. Common reagents used in these reactions include fluorinating agents, thienyl precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The fluorine atoms and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The target compound shares key features with several analogs documented in the evidence:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Pyrazole Substituents Amine-Linked Substituent Molecular Formula Molecular Weight Key Features
Target Compound 5-Fluoro-1,3-dimethyl 5-Fluoro-2-thienylmethyl C₁₂H₁₆F₂N₃S 284.34 Dual fluorination; thiophene linker
1-(5-Fluoro-2-methoxyphenyl)cyclopropylmethyl derivative (Compound 35, Ev2) 5-Fluoro-2-methoxyphenyl 2-Methoxythiophen-3-ylmethyl C₁₇H₂₀FNO₂S 337.41 Methoxy groups enhance polarity
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine (Ev16) 1-Difluoromethyl 4-Methoxybenzyl C₁₃H₁₆F₂N₃O 303.74 Difluoromethyl increases lipophilicity
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine (Ev18) 1-Methyl, 4-Trifluoromethyl None C₆H₈F₃N₃ 179.15 Trifluoromethyl enhances stability
1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine (Ev13) 1-Phenyl 5-Fluoro-2-thienylmethyl C₁₅H₁₅ClFN₃S 323.81 Chlorine substitution; dual heterocycles
Key Observations:
  • Fluorination: Fluorine atoms in the pyrazole (e.g., 5-fluoro in the target) and thiophene rings (e.g., 5-fluoro-2-thienyl in Ev13) are common.
  • Synthetic Strategies : Many analogs (e.g., Ev2, Ev5) employ reductive amination or nucleophilic substitution, suggesting the target compound could be synthesized via similar protocols .

Spectroscopic and Analytical Data

While the target compound’s NMR or HRMS data are unavailable, trends from analogs provide benchmarks:

Table 2: Spectral Data Trends in Analogs
Compound (Source) ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm) HRMS (Observed)
Compound 35 (Ev2) 7.26–7.16 (m, 2H, aromatic), 3.85 (s, OCH₃) 157.8 (C-F), 55.2 (OCH₃) 338.1321 [M+H]+
Compound L1 (Ev12) 7.45–7.30 (m, thiophene H), 3.90 (s, CH₂NH) 125.6 (thiophene C), 153.2 (imidazole C) 194.0747 [M+H]+
Compound 23 (Ev6) 6.95–6.85 (m, indole H), 3.20 (t, piperidine) 115.4 (C-F), 49.8 (N-CH₂) 435.2915 [M+H]+
Key Findings:
  • Fluorinated aromatic protons typically resonate between δ 7.0–7.3 ppm, while methyl groups on pyrazole (e.g., 1,3-dimethyl) appear near δ 2.1–2.5 ppm.
  • HRMS data for analogs show deviations <0.005 Da from calculated values, confirming structural fidelity .

Biological Activity

The compound 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical structure can be summarized as follows:

PropertyValue
Chemical Formula C12H18F2N5
Molecular Weight 305.76 g/mol
CAS Number 1856075-89-2

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. The specific compound under review has been tested against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
    • Staphylococcus aureus : MIC values ranging from 0.0039 to 0.025 mg/mL.
    • Escherichia coli : Displayed moderate sensitivity with MIC values around 8.33 to 23.15 µM.

Table 1 summarizes the antibacterial activity of the compound against selected bacterial strains:

Bacterial StrainMIC (µM)Activity Level
Staphylococcus aureus0.0039 - 0.025High
Escherichia coli8.33 - 23.15Moderate
Bacillus subtilis4.69 - 22.9Moderate to Good
Pseudomonas aeruginosa13.40 - 137.43Moderate

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal properties, particularly against strains such as Candida albicans.

Key Findings:

  • The compound exhibited antifungal activity with MIC values ranging from 16.69 to 78.23 µM against C. albicans and other fungal strains.

The mechanisms by which this compound exerts its antibacterial and antifungal effects are not fully elucidated but are believed to involve interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar pyrazole derivatives suggest that the presence of halogen substituents significantly enhances biological activity. The fluorine atoms in the structure may contribute to increased lipophilicity and membrane permeability, facilitating better interaction with microbial targets.

Case Studies

Several studies have focused on the efficacy of pyrazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated a series of pyrazole derivatives, including the compound , demonstrating broad-spectrum antimicrobial activity.
  • Resistance Mechanisms : Research has indicated that certain bacterial strains have developed resistance mechanisms against common antibiotics, making the exploration of novel compounds like this pyrazole derivative crucial for future therapeutic strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.